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Methyl N-(1-phenylethyl)carbamate

Cat. No.: B14769573
M. Wt: 179.22 g/mol
InChI Key: TZZODVDYZTUJLN-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry Research

Carbamates are a well-established class of organic compounds with a wide range of applications, from pharmaceuticals to polymers. nih.govwikipedia.org The synthesis of carbamates is a fundamental area of research in organic chemistry. Various methods have been developed for their preparation, often involving the reaction of an isocyanate with an alcohol, or the reaction of a chloroformate with an amine. nih.goviucr.org

The synthesis of N-substituted carbamates, such as Methyl N-(1-phenylethyl)carbamate, is of particular interest. For instance, the synthesis of the related compound, Methyl N-phenyl carbamate, is a key step in the green synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a crucial component in the production of polyurethanes. rsc.org Research in this area explores various catalytic systems, including the use of heterogeneous catalysts like Zn/Al/Ce mixed oxides to improve reaction efficiency and sustainability. rsc.org

Furthermore, the formation of the carbamate linkage is a common strategy for the protection of amine functional groups during multi-step organic syntheses. nih.gov The stability of the carbamate group under various reaction conditions, and its subsequent cleavage to regenerate the amine, make it a valuable tool for synthetic chemists.

A significant aspect of the research surrounding this compound is its chirality. The 1-phenylethylamine (B125046) precursor is a widely used chiral building block in asymmetric synthesis. The ability to selectively synthesize one enantiomer of a chiral compound is of paramount importance, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities.

Overview of Scholarly Research Significance

The scholarly significance of this compound is primarily linked to its role in the study of stereoselective synthesis and biocatalysis. The development of methods for the enantioselective synthesis of this compound serves as a model for the broader challenge of controlling stereochemistry in chemical reactions.

A notable area of research is the use of enzymes, particularly lipases, as catalysts for the kinetic resolution of racemic 1-phenylethylamine. In this process, the enzyme selectively acylates one enantiomer of the amine, leading to the formation of the corresponding carbamate, for example, (R)-methyl (1-phenylethyl)carbamate, while leaving the other enantiomer unreacted. This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

One study has detailed the double kinetic resolution of chiral amines and alcohols, where the chemoselective formation of a carbonate-enzyme intermediate plays a key role. In this research, (R)-methyl (1-phenylethyl)carbamate was successfully synthesized with a high degree of enantiomeric excess. This work highlights the potential of biocatalysis in producing enantiomerically pure compounds.

While direct applications of this compound itself are not extensively documented in the literature, its synthesis and the properties of its chiral precursors are of considerable interest. The research into this and related carbamates contributes to the broader understanding of organic synthesis, catalysis, and stereochemistry.

Chemical Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B14769573 Methyl N-(1-phenylethyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(1-phenylethyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-8(11-10(12)13-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

TZZODVDYZTUJLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl N 1 Phenylethyl Carbamate

Direct Carbamation Approaches

Direct carbamation methods offer straightforward routes to Methyl N-(1-phenylethyl)carbamate, primarily involving the reaction of an amine with a suitable carbonyl source.

Amine-Chloroformate Reaction Pathways

A prevalent method for synthesizing carbamates is the reaction of an amine with a chloroformate. google.comrutgers.edunih.gov In the case of this compound, this involves reacting 1-phenylethylamine (B125046) with methyl chloroformate. This reaction is typically carried out in a two-phase system, where the phosgene-derived chloroformate is in a non-aqueous solvent and reacts with the amine in the presence of an aqueous base that acts as an acid acceptor. google.com

The reaction between (R)-2-phenylglycinol and methyl chloroformate to produce a methyl carbamate (B1207046) derivative has been reported, utilizing calcium hydroxide (B78521) as a heterogeneous catalyst. nih.goviucr.org This highlights that even with structural similarities, the specific reactants and conditions are crucial. While direct reaction is possible, computational studies on analogous systems, such as the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, suggest that the direct reaction between the amine and methyl chloroformate may not be spontaneous and often requires a catalyst to proceed efficiently. mdpi.comnih.gov

Amine-Carbamate Reflux Conditions with Catalysis

An alternative direct approach involves the transcarbamoylation reaction, where an amine reacts with a different carbamate, often under reflux conditions with a catalyst. For instance, tin-catalyzed transcarbamoylation using phenyl carbamate or methyl carbamate as the carbamoyl (B1232498) donor has been shown to be effective for synthesizing various carbamates. organic-chemistry.org This method benefits from broad functional group tolerance. organic-chemistry.org

Another example is the synthesis of Methyl N-phenyl carbamate from phenyl urea (B33335) and methanol (B129727), where lead compounds like PbO showed high catalytic activity. jlu.edu.cn The reaction conditions, such as temperature and reactant molar ratio, significantly influence the yield and selectivity of the desired carbamate. jlu.edu.cn Similarly, the synthesis of Methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate has been achieved using lead-based catalysts, demonstrating high conversion and selectivity under optimized conditions. bohrium.com These examples, while not directly for this compound, illustrate the principle of using reflux and catalysis for carbamate synthesis from an amine and a carbamate or urea precursor.

Catalytic Synthesis Pathways

Catalytic methods, particularly those involving transition metals, have become increasingly important for the synthesis of carbamates due to their efficiency and selectivity under mild conditions. mdpi.comnih.gov

Transition Metal-Catalyzed Syntheses

Palladium-based catalysts are notably versatile and have been extensively used in the formation of C-N bonds, a key step in carbamate synthesis. benthamdirect.comresearchgate.netbenthamdirect.combenthamscience.com

The use of palladium catalysts in cross-coupling reactions provides a powerful method for forming aryl C-N bonds under mild conditions. benthamdirect.comresearchgate.netbenthamdirect.combenthamscience.com For instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) has been employed as a homogeneous catalyst for various organic transformations, including carbamate synthesis. mdpi.comnih.gov It facilitates key bond-forming steps like oxidative addition, ligand exchange, and reductive elimination. mdpi.com

A highly efficient method for synthesizing methyl N-phenylcarbamate derivatives involves the intermolecular amidation of aryl chlorides catalyzed by Xphos Pd G2 . benthamdirect.comresearchgate.netbenthamdirect.combenthamscience.com This second-generation Buchwald-Hartwig catalyst demonstrates high catalytic activity, good chemoselectivity, and excellent functional group compatibility, making it a practical choice for synthesizing N-aryl carbamates. benthamdirect.comresearchgate.netbenthamdirect.combenthamscience.com The protocol is noted for its operational simplicity. benthamdirect.combenthamdirect.combenthamscience.com Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674), followed by trapping with an alcohol, also provides an efficient route to N-aryl carbamates. organic-chemistry.orgmit.edumit.edunih.govmit.eduresearchgate.netnih.gov

Table 1: Comparison of Palladium Catalysts in Carbamate Synthesis

CatalystReaction TypeKey FeaturesExample ApplicationReferences
Pd(PPh3)4Homogeneous CatalysisMediates cross-coupling under mild conditions; facilitates oxidative addition, ligand exchange, and reductive elimination.Synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. mdpi.com, nih.gov
Xphos Pd G2Intermolecular Amidation (Cross-Coupling)High catalytic activity and selectivity; good chemoselectivity and functional group compatibility; operational simplicity.Synthesis of methyl N-phenylcarbamate derivatives from aryl chlorides. benthamdirect.com, researchgate.net, benthamdirect.com, benthamscience.com

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of palladium-catalyzed reactions. mdpi.comnih.govrsc.orgnih.govresearchgate.net For the Pd(PPh3)4-catalyzed formation of a carbamate from an amino alcohol and methyl chloroformate, DFT calculations confirmed that the catalyst is essential for the reaction to proceed spontaneously. mdpi.comnih.gov

The proposed mechanism involves several key steps:

Ligand Dissociation: The catalytic cycle often begins with the dissociation of a ligand from the palladium center. mdpi.com

Intermediate Formation: The catalyst stabilizes reaction intermediates. mdpi.comnih.gov

Key Transformations: Palladium facilitates crucial steps such as dehydrogenation and chlorine elimination. mdpi.comnih.gov

Reductive Elimination: The final step involves reductive elimination to form the C-N bond of the carbamate product. mdpi.com

Heterogeneous Catalysis (e.g., Calcium Hydroxide-Mediated Synthesis)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and potential for reuse, contributing to more sustainable and economical processes. While direct literature on the calcium hydroxide-mediated synthesis of this compound from 1-phenylethylamine is limited, the application of this catalyst has been documented in the synthesis of structurally related carbamates.

For instance, calcium hydroxide (Ca(OH)₂) has been effectively employed as a heterogeneous catalyst in the reaction of (R)-2-phenylglycinol with methyl chloroformate. thieme-connect.comresearchgate.netnih.gov This reaction, conducted in refluxing tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, yields Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate. thieme-connect.comnih.gov Although the starting material, (R)-2-phenylglycinol, possesses an additional hydroxyl group compared to 1-phenylethylamine, this example demonstrates the feasibility of using a simple, inexpensive heterogeneous catalyst like Ca(OH)₂ for carbamate formation. thieme-connect.comnih.gov The catalyst (typically 10 mol%) is easily separated from the reaction mixture by filtration upon completion. thieme-connect.com

Expanding the scope of heterogeneous catalysts, mixed oxides have also shown significant promise in carbamate synthesis. For the synthesis of the related compound Methyl N-phenyl carbamate (MPC) from aniline and dimethyl carbonate (DMC), Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been used. rsc.org These catalysts are noted for their high activity, selectivity, and stability, allowing for easy recovery and recycling. rsc.org A catalyst with 2.5% cerium content demonstrated an aniline conversion of 95.8% and an MPC selectivity of 81.6%. rsc.org Such systems highlight a promising avenue for the clean production of carbamates, which could be adapted for substrates like 1-phenylethylamine.

Table 1: Examples of Heterogeneous Catalysis in Carbamate Synthesis

Catalyst Reactants Product Key Findings Reference
Calcium Hydroxide (Ca(OH)₂) (R)-2-Phenylglycinol, Methyl Chloroformate Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate Demonstrates use of a simple, inexpensive heterogeneous catalyst for N-functionalization. thieme-connect.comresearchgate.netnih.gov
Zn/Al/Ce Mixed Oxide Aniline, Dimethyl Carbonate Methyl N-phenyl carbamate High conversion (95.8%) and selectivity (81.6%); catalyst is recoverable and reusable. rsc.org

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient methods.

Utilization of Carbon Dioxide as a Carbonyl Source

The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, transforming a greenhouse gas into a valuable chemical feedstock. The direct synthesis of carbamates from CO₂, an amine, and an alcohol represents a highly atom-economical and environmentally attractive alternative to traditional methods that use toxic reagents like phosgene (B1210022).

This one-pot synthesis is typically conducted in the presence of a catalyst. For example, various carbamates can be prepared from an amine, an alcohol, and CO₂ using basic catalysts. This halogen-free approach operates under mild conditions (e.g., 2.5 MPa CO₂) and can proceed even without dehydrating agents to yield the corresponding carbamates. While specific studies on 1-phenylethylamine are not detailed, the methodology has been successfully applied to a broad range of linear and branched aliphatic amines, suggesting its applicability.

In a related green protocol, dimethyl carbonate (DMC), which can be sustainably produced from methanol and CO₂, serves as a non-toxic carbonyl source for reaction with amines. organic-chemistry.org The aminolysis of DMC is considered a promising green route for carbamate synthesis. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.gov The technique relies on the efficient and direct transfer of energy to polar molecules in the reaction mixture via dielectric heating. nih.gov

While a specific protocol for the direct synthesis of this compound is not extensively detailed, general microwave-assisted methods for carbamate formation are well-established. For instance, a rapid, one-pot procedure for the reductive N-alkylation of methyl carbamate with various aldehydes, including benzylic types, is achieved through microwave heating at 150 °C for just 15 minutes. organic-chemistry.org Although this specific reaction builds the amine from the carbamate, it highlights the efficiency of microwave heating in reactions involving these functional groups. organic-chemistry.org

More directly, microwave irradiation has been successfully employed in the condensation of N-carbamate carbonyl derivatives with other reagents to construct complex heterocyclic scaffolds. acs.org In one study, reactions were carried out at 90 °C in a sealed vial for 20–30 minutes, showcasing a significant acceleration of the synthetic process. acs.org These examples underscore the potential of applying MAOS to the reaction of 1-phenylethylamine with a suitable methylating agent to afford this compound efficiently.

Novel Carbamoylation and Derivatization Strategies

The development of novel reagents and one-pot procedures continues to advance the field of carbamate synthesis, offering greater efficiency, safety, and substrate scope.

Tin-Catalyzed Transcarbamoylation Processes

Tin-catalyzed transcarbamoylation has been developed as a mild and efficient method for generating carbamates. This process typically involves the reaction of an alcohol with a carbamate donor in the presence of a tin catalyst. For example, primary and secondary alcohols react smoothly with phenyl carbamate in toluene (B28343) at 90°C, catalyzed by dibutyltin (B87310) maleate, to produce the corresponding carbamates in high yields (often >90%). organic-chemistry.org This method shows broad functional-group tolerance. organic-chemistry.org

More economically, methyl carbamate can be used as the carbamoyl donor in these tin-catalyzed reactions. organic-chemistry.org The process is effective for a range of alcohols and provides a valuable alternative to methods using more hazardous reagents. thieme-connect.comorganic-chemistry.org While this specific methodology involves the carbamoylation of an alcohol (e.g., 1-phenylethanol) rather than an amine, it represents a key strategy for accessing carbamate functionality within the broader synthetic landscape.

Table 2: Tin-Catalyzed Transcarbamoylation of Alcohols

Catalyst Substrate Carbamoyl Donor Key Features Reference
Dibutyltin maleate Primary & Secondary Alcohols Phenyl Carbamate High yields (>90%); broad functional-group tolerance; mild conditions (90°C). organic-chemistry.org
Tin Catalyst Cinnamyl Alcohol Methyl Carbamate Economical carbamoyl donor; streamlined workup procedure. thieme-connect.comorganic-chemistry.org

One-Pot Reactions Involving Carbonylimidazolides

N,N'-Carbonyldiimidazole (CDI) is a versatile and safe solid reagent used for creating carbonyl linkages between nucleophiles. wikipedia.org It serves as a stable and less hazardous alternative to phosgene for synthesizing amides, esters, ureas, and carbamates. wikipedia.org

One-pot procedures involving CDI are particularly attractive. In a common strategy, an amine can be activated by CDI to form a carbamoyl-imidazole intermediate. This activated species can then react with a nucleophile, such as an alcohol or alkoxide, to furnish the desired carbamate. A method has been developed where non-acidic alcohols are first reacted with CDI to form carbamoyl-imidazoles, which are then converted to more reactive imidazolium (B1220033) salts. The subsequent reaction with primary or secondary amines affords the corresponding carbamates in high yields (66-99%). rsc.org

Alternatively, a primary amine like 1-phenylethylamine (typically as its hydrochloride salt) can react with CDI to generate an N-alkyl carbamoylimidazole. acs.orgnih.gov This intermediate effectively serves as an alkyl isocyanate equivalent, reacting readily with alcohols in the presence of a base to yield the final carbamate product. acs.orgnih.gov This approach avoids the direct handling of volatile and toxic isocyanates. Furthermore, innovative mechanochemical methods using a ball-mill have been developed for the CDI-mediated synthesis of carbamates, offering a solvent-free and sustainable option. researchgate.net

Pathways via Lossen Rearrangement

The Lossen rearrangement offers a valuable, non-oxidative alternative for the synthesis of carbamates from hydroxamic acids, avoiding the use of potentially hazardous reagents like those in the Hofmann or Curtius rearrangements. organic-chemistry.orgsci-hub.se This method proceeds through an isocyanate intermediate, which is then trapped by an alcohol to yield the desired carbamate. organic-chemistry.orgsci-hub.se

A significant advancement in this area is the use of a catalytic amount of N-methylimidazole (NMI) to accelerate the one-pot synthesis of both aromatic and aliphatic carbamates. organic-chemistry.org The use of an arylsulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, in conjunction with NMI, has been shown to minimize the formation of undesired hydroxamate-isocyanate dimers. organic-chemistry.orgsci-hub.se This combination allows the reaction to proceed under mild conditions, often at low temperatures (e.g., 0°C), which is beneficial for substrates with sensitive functional groups. organic-chemistry.orgsci-hub.se

The versatility of the NMI-catalyzed Lossen rearrangement has been demonstrated with a range of alcohols. While primary and secondary alcohols generally provide good to excellent yields, tertiary alcohols exhibit lower reactivity due to steric hindrance. organic-chemistry.org The reaction conditions are generally mild, which helps to prevent side reactions like elimination. organic-chemistry.org

A base-catalyzed Lossen rearrangement for preparing carbamates has also been developed, utilizing a tertiary amine as a catalyst in the reaction of a hydroxamic acid with an organic carbonate. google.com This process is advantageous as the amine catalyst is not consumed in the reaction. google.com However, in some cases, the intermediate carbamate may not be stable and can decompose to the corresponding amine. google.com

Catalyst/PromoterReactantsKey FeaturesYield (%)Reference(s)
N-methylimidazole (NMI) / 4-nitrobenzenesulfonyl chlorideHydroxamic acid, AlcoholMild conditions, minimizes dimer formationup to 97 organic-chemistry.org
Tertiary AmineHydroxamic acid, Organic CarbonateBase-catalyzed, catalyst is not consumedNot specified google.com

Photocatalyzed Oxidative Decarboxylation Methods

Formation via N-methyloxycarbonylation Reactions

N-methyloxycarbonylation is a common and effective method for the synthesis of methyl carbamates. This reaction can also serve as a protective strategy for primary amines. nih.gov A prevalent method involves the reaction of an amine with methyl chloroformate. nih.govresearchgate.net

For instance, the reaction of (R)-2-phenylglycinol with methyl chloroformate in the presence of a heterogeneous catalyst like calcium hydroxide yields the corresponding methyl carbamate derivative. nih.govresearchgate.net This reaction is typically carried out under reflux in a suitable solvent like tetrahydrofuran (THF). nih.gov

Another approach involves the use of palladium catalysts. The synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate can be facilitated by a palladium catalyst such as Pd(PPh₃)₄ in THF. nih.govmdpi.com Computational studies suggest that the catalyst is crucial for overcoming the energetic barriers of the reaction. nih.govmdpi.com

The choice of reagents and conditions can be adapted for different substrates. For example, the synthesis of methyl N-phenyl carbamate can be achieved from aniline and dimethyl carbonate using lead compounds as catalysts. researchgate.net

Amine SubstrateCarbonylating AgentCatalystSolventReference(s)
(R)-2-PhenylglycinolMethyl chloroformateCalcium hydroxideTetrahydrofuran (THF) nih.govresearchgate.net
(R)-(-)-2-PhenylglycinolMethyl chloroformatePd(PPh₃)₄Tetrahydrofuran (THF) nih.govmdpi.com
AnilineDimethyl carbonateLead compoundsNot specified researchgate.net

Solvent-Free Synthesis Techniques

Solvent-free synthesis is an emerging area in green chemistry, aiming to reduce waste and environmental impact. One notable solvent-free method for the preparation of primary carbamates involves the reaction of sodium cyanate with a phenol (B47542) or alcohol in the presence of trichloroacetic acid (TCA). This approach has been shown to produce carbamates in high purity. mdpi.com

While this specific methodology is mentioned in the context of general carbamate synthesis, the direct application to produce this compound under solvent-free conditions is not explicitly detailed in the provided search results. However, the principles of this technique suggest a potential pathway that could be explored. The reaction would likely involve the combination of 1-phenylethanol, sodium cyanate, and trichloroacetic acid, heated together without a solvent medium. The efficiency and yield of such a reaction would require experimental validation.

Another environmentally friendly approach that can be considered "greener" though not strictly solvent-free, is the synthesis of methyl N-phenyl carbamate from methanol and phenylurea. researchgate.net While this reaction is typically carried out in a solvent like toluene or benzene (B151609) to improve conversion and selectivity, the use of methanol as both a reactant and a solvent has also been investigated. researchgate.net

ReactantsCatalyst/ReagentKey FeatureReference(s)
Phenol/Alcohol, Sodium CyanateTrichloroacetic Acid (TCA)High purity of primary carbamates mdpi.com

Stereochemical Aspects and Chiral Chemistry of Methyl N 1 Phenylethyl Carbamate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to obtaining enantiomerically enriched or pure forms of chiral compounds. For Methyl N-(1-phenylethyl)carbamate, this involves methods that either start from an enantiopure material or use a chiral influence to direct the stereochemical outcome of a reaction.

One of the most straightforward and effective methods for synthesizing an enantiomerically pure form of this compound is to begin with a chiral precursor that already possesses the desired stereochemistry. Both (R)-1-phenylethylamine and (S)-1-phenylethylamine are commercially available in high enantiopurities. sigmaaldrich.com

The synthesis involves the direct N-acylation of the chiral amine with an appropriate methylating agent, typically methyl chloroformate. The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of methyl chloroformate, with a subsequent loss of hydrogen chloride, which is typically scavenged by a base. As this reaction does not affect the existing stereocenter, the stereochemical integrity of the precursor amine is transferred directly to the carbamate (B1207046) product. For instance, reacting (R)-1-phenylethylamine with methyl chloroformate in the presence of a non-chiral base like triethylamine (B128534) or in a biphasic system with sodium hydroxide (B78521) will yield (R)-Methyl N-(1-phenylethyl)carbamate.

A similar methodology has been documented for the synthesis of related carbamate derivatives where a chiral amino alcohol, (R)-2-phenylglycinol, is reacted with methyl chloroformate to form the corresponding methyl carbamate derivative, demonstrating the utility of this approach. nih.gov

Diastereoselective methods involve reacting an achiral substrate with a chiral reagent or auxiliary to create a new chiral center. The stereochemical outcome is biased towards one diastereomer over the other due to the influence of the existing chirality. While not a direct synthesis of the carbamate, diastereoselective strategies are crucial for creating the chiral amine precursor, 1-phenylethylamine (B125046), which can then be converted to the target carbamate.

A common strategy is the diastereoselective alkylation of imines. rsc.orgrsc.org This can be approached by forming an imine between a chiral amine (acting as a chiral auxiliary) and an achiral ketone, or conversely, by reacting a chiral imine with an achiral nucleophile. For example, an imine derived from a chiral amine can be alkylated, where the chiral auxiliary directs the facial attack of the nucleophile, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary group reveals the enantiomerically enriched primary amine, which can then be readily converted to this compound. Studies on the Lewis-acid mediated nucleophilic additions to β-alkoxy N-tosyl imines show that 1,3-asymmetric induction can lead to highly selective reaction outcomes, providing access to chiral amino alcohol derivatives that are precursors to chiral amines. nsf.gov

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. This is a vital alternative when a direct asymmetric synthesis is not feasible or efficient.

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. For the precursor of this compound, racemic 1-phenylethylamine, enzymatic N-acylation is a highly effective resolution strategy. nih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to acylate the racemic amine with an acyl donor like ethyl methoxyacetate. rsc.org The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other (S)-enantiomer largely unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard chemical techniques (e.g., extraction or chromatography). This method is known to produce the unreacted amine with very high enantiomeric excess (ee), often exceeding 95%. nih.gov The separated, enantiopure amine can then be converted to the corresponding enantiomer of this compound.

Table 1: Representative Data for Enzymatic Kinetic Resolution of Racemic 1-Phenylethylamine

Enzyme Acyl Donor Unreacted Amine Enantiomer Conversion (%) Enantiomeric Excess (ee) (%)
Candida antarctica lipase B (CAL-B) Isopropyl methoxyacetate (S)-1-phenylethylamine ~50 ≥95
Candida antarctica lipase B (CAL-B) Ethyl methoxyacetate (S)-1-phenylethylamine ~50 >99

Note: Data is illustrative of typical results reported in the literature. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a premier analytical and preparative method for separating enantiomers. The principle relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of this compound enantiomers, polysaccharide-based CSPs are highly effective. Columns such as Chiralpak® and Chiralcel®, which are derived from cellulose (B213188) or amylose (B160209) coated with phenylcarbamate derivatives, show broad applicability for resolving chiral compounds. The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol). The specific conditions, such as the ratio of solvents and the flow rate, are optimized to achieve baseline resolution between the two enantiomer peaks.

Table 2: Typical Chiral HPLC Conditions for Enantioseparation

Parameter Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Expected Outcome Baseline separation of (R) and (S) enantiomers

This compound and Related Chiral Auxiliaries

The precursor to the title compound, 1-phenylethylamine (also known as α-methylbenzylamine), is considered a "privileged" chiral compound. nih.gov It is widely employed as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary can be cleaved and recovered.

1-Phenylethylamine is used to synthesize chiral imines, amides, and other intermediates that guide reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions with high diastereoselectivity. The formation of this compound can be viewed as the installation of a protecting group on this valuable chiral amine. The carbamate functional group is generally stable under a variety of reaction conditions but can be removed when necessary to liberate the free amine. Therefore, this compound serves as a stable, derivable form of a fundamental building block in the library of chiral auxiliaries.

Role in Directed Asymmetric Transformations

The N-(1-phenylethyl)carbamate moiety serves as a powerful chiral directing group in a variety of asymmetric transformations. Its utility is particularly evident in reactions involving the diastereoselective functionalization of a prochiral center within the same molecule. The inherent chirality of the 1-phenylethyl group, coupled with the coordinating ability of the carbamate functional group, creates a biased steric and electronic environment that influences the approach of incoming reagents.

One of the key applications of this chiral auxiliary is in the diastereoselective addition of nucleophiles to imines derived from (S)-1-phenylethylamine. rsc.org The stereochemical outcome of these reactions is highly dependent on the nature of both the imine and the attacking nucleophilic species. For instance, in the addition of allylmetal compounds, the choice of the metal can invert the stereoselectivity. While reagents like allyl-BBN and diallylcuprate tend to attack the Si face of imines derived from aliphatic aldehydes, they favor the Re face for aromatic aldimines. rsc.org This reversal is often attributed to the potential for E/Z isomerization of the aromatic imines prior to the carbon-carbon bond formation. rsc.org

The carbamate group itself can play a crucial role in pre-organizing the substrate through intramolecular interactions, thereby enhancing the facial bias during the transformation. This is particularly relevant in metal-catalyzed processes where the carbamate can act as a coordinating ligand to the metal center, bringing the catalyst into close proximity and influencing its orientation relative to the reactive site.

Stereochemical Control and Induction Mechanisms

The stereochemical control exerted by the this compound group is rationalized through established stereochemical models, most notably the Felkin-Anh model. uwindsor.calibretexts.orgyoutube.comrsc.orgwikipedia.org This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group or imine adjacent to a chiral center. The model posits that the largest substituent on the chiral center orients itself perpendicular to the plane of the carbonyl or imine bond to minimize steric interactions. The nucleophile then preferentially attacks from the face opposite to this large group.

In the context of a substrate containing the N-(1-phenylethyl)carbamate group, the phenyl group is typically considered the "large" substituent (L), the methyl group as the "medium" substituent (M), and the hydrogen atom as the "small" substituent (S). According to the Felkin-Anh model, the incoming nucleophile will approach the electrophilic center from the face shielded by the smallest substituent (hydrogen), thus leading to a predictable diastereomer.

The opposite sense of asymmetric induction observed in the reaction of aliphatic versus aromatic aldimines derived from (S)-1-phenylethylamine can be explained by considering different cyclic transition states. rsc.org For aromatic imines, a π-stacking interaction between the phenyl ring of the auxiliary and the aromatic ring of the imine can stabilize a particular transition state geometry, leading to the observed facial selectivity. rsc.org In the absence of this aromatic interaction, as with aliphatic imines, a different, sterically controlled transition state is favored.

Chelation control can also be a significant factor, particularly when the reaction involves organometallic reagents. The carbamate oxygen and the imine nitrogen can form a chelate with the metal ion, creating a more rigid, bicyclic-like transition state. This chelation can either reinforce or override the predictions of the simple Felkin-Anh model, depending on the specific geometry of the chelated complex. A review of the synthetic applications of enantiomeric 1-phenylethylamine (α-PEA) highlights its role as a privileged chiral inducer and auxiliary in a wide range of diastereoselective reactions, including cyclization reactions. nih.gov

The following table summarizes the diastereomeric excess (d.e.) achieved in the addition of various allylmetal reagents to an imine derived from (S)-1-phenylethylamine and an aromatic aldehyde, illustrating the influence of the metal on stereoselectivity.

Allylmetal ReagentDiastereomeric Excess (d.e.) %Facial Selectivity
Allyl-BBN94Re
Diallylcuprate99Re
Allylzinc bromide70Re
Allylmagnesium bromideVariableVariable

Chemical Reactivity and Transformation Mechanisms of Methyl N 1 Phenylethyl Carbamate

Hydrolytic Cleavage Pathways

The hydrolysis of carbamates, including Methyl N-(1-phenylethyl)carbamate, can proceed through different pathways depending on the pH of the medium. These pathways involve the cleavage of the ester or amide bond within the carbamate (B1207046) moiety.

Under acidic conditions , the hydrolysis is generally slow. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate. The breakdown of this intermediate can result in the cleavage of either the C-O or C-N bond, yielding 1-phenylethanamine, methanol (B129727), and carbon dioxide.

Neutral hydrolysis can also occur, though it is often slower than the acid- or base-catalyzed pathways. The mechanism in neutral conditions is thought to involve a direct attack of water on the carbonyl carbon.

Transesterification Reactions with Alcohols

Transesterification of carbamates involves the exchange of the alkoxy group with another alcohol. In the case of this compound, the methoxy (B1213986) group can be replaced by a different alkoxy group from an alcohol (R'OH). This reaction is typically catalyzed by a base or a Lewis acid. rsc.orgacs.org

The base-catalyzed mechanism involves the deprotonation of the reacting alcohol by a base to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion from this intermediate results in the formation of a new carbamate. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed. masterorganicchemistry.com Strong bases such as potassium tert-butoxide are effective catalysts for this transformation. researchgate.netunive.it

The efficiency of the transesterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting more readily than bulkier secondary or tertiary alcohols. unive.it The reaction of methyl carbamates derived from primary amines with alcohols can lead to the formation of more sterically hindered carbamates in good yields. unive.it

Catalysts and Conditions for Carbamate Transesterification

CatalystReactant AlcoholConditionsKey FindingsReference
AlkoxidesAliphatic alcohols323 K to 373 KReaction follows first-order kinetics relative to the carbamate. Electron-withdrawing substituents on the N-aryl group facilitate the reaction. rsc.org
Potassium tert-butoxiden-Octanol, tert-Butanol60 °C, 2 hEffective for the synthesis of hindered carbamates from methyl carbamates. Primary alcohols undergo transesterification more readily. unive.it
Titanium(IV) alkoxidesPrimary alcohols-Selective O-alkyl transesterification of primary carbamates. acs.org
N-Heterocyclic Carbenes (NHCs)Various alcoholsRoom temperatureEfficient catalysis of transesterification/acylation of secondary alcohols. organic-chemistry.org

Nucleophilic Substitution Reactions Involving the Nitrogen Atom

The nitrogen atom in a carbamate is generally considered to be a weak nucleophile. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces its electron density and availability for nucleophilic attack. As a result, direct nucleophilic substitution on the nitrogen atom of this compound is challenging under standard conditions.

However, under specific catalytic systems, reactions involving the nitrogen atom can be achieved. For instance, nickel-catalyzed amination of aryl carbamates has been reported, suggesting that with the appropriate transition metal catalyst, the N-H bond can be activated for cross-coupling reactions. nih.gov While this has been demonstrated for aryl carbamates, similar principles could potentially be applied to N-alkyl carbamates like the title compound.

The carbamate nitrogen can act as a nucleophile in intramolecular reactions, especially in the formation of heterocyclic rings if a suitable electrophilic center is present elsewhere in the molecule. Furthermore, the N-H bond can be deprotonated by a strong base to form a carbamate anion, which is a more potent nucleophile. This anion can then participate in reactions such as alkylation or acylation, although O-alkylation or O-acylation at the carbonyl oxygen can be a competing pathway.

Other Derivatization and Functionalization Reactions

Beyond the primary reactions at the carbamate group, this compound can undergo other transformations for derivatization and functionalization.

One important reaction for N-aryl carbamates is the Snieckus-Fries rearrangement . This reaction involves the ortho-metalation of the aromatic ring directed by the carbamate group, followed by an intramolecular rearrangement to yield an ortho-acylated phenol (B47542). nih.gov While this compound is not an aryl carbamate, this reaction highlights a mode of reactivity for carbamates with aromatic moieties.

The carbamate group itself is often used as a protecting group for amines in organic synthesis. wikipedia.org The methyl carbamate group can be cleaved under specific conditions to regenerate the free amine, 1-phenylethanamine. For example, deprotection can be achieved through nucleophilic acyl substitution using a strong nucleophile. youtube.com

Derivatization of carbamates is also employed in analytical chemistry for the detection and quantification of carbamate-containing compounds, such as pesticides. scispec.co.th For instance, methylation of the carbamate can produce a more volatile derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Furthermore, the synthesis of this compound can be achieved through various routes, including the reaction of 1-phenylethylamine (B125046) with methyl chloroformate or by the palladium-catalyzed synthesis from (R)-(-)-2-phenylglycinol and methyl chloroformate. mdpi.com These synthetic pathways also represent a form of functionalization.

Derivatization and Functionalization Reactions of Carbamates

Reaction TypeDescriptionReagents/ConditionsProductsReference
Snieckus-Fries RearrangementOrtho-functionalization of aryl carbamates.Sodium diisopropylamide (NaDA) in THFortho-Acylated phenols nih.gov
DeprotectionCleavage of the carbamate to release the amine.Strong nucleophiles (e.g., organolithium reagents)Free amine youtube.com
Analytical DerivatizationMethylation for GC-MS analysis.Methylating agents (e.g., MethElute)Methylated carbamate derivatives scispec.co.th
Palladium-Catalyzed SynthesisFormation of the carbamate from an amino alcohol.(R)-(-)-2-phenylglycinol, methyl chloroformate, Pd(PPh3)4(R)-Methyl-(2-hydroxy-1-phenylethyl)carbamate mdpi.com

Spectroscopic and Advanced Analytical Characterization of Methyl N 1 Phenylethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of Methyl N-(1-phenylethyl)carbamate in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment and isomeric characterization.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete map of the molecule's carbon-hydrogen framework. The chemical shifts (δ), signal multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of every atom in the structure.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH) adjacent to the phenyl group and nitrogen is observed as a quintet or multiplet around δ 4.8-5.1 ppm, coupled to both the methyl protons and the N-H proton. The methyl group of the phenylethyl moiety (CH₃-CH) shows a doublet at approximately δ 1.5 ppm. The protons of the carbamate's methyl group (O-CH₃) resonate as a sharp singlet around δ 3.6-3.7 ppm. The amide proton (N-H) typically appears as a broad singlet or doublet between δ 5.0 and 5.7 ppm, with its chemical shift and multiplicity being sensitive to solvent and concentration. iucr.orgnih.gov

The ¹³C NMR spectrum corroborates the structure with distinct signals for each carbon environment. The carbonyl carbon (C=O) of the carbamate (B1207046) is characteristically found downfield, around δ 155-157 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 126-143 ppm). The methine carbon (CH) is typically observed around δ 50-55 ppm, while the methyl carbon of the phenylethyl group appears at approximately δ 22 ppm. The carbamate's methyl carbon (O-CH₃) has a chemical shift in the range of δ 52-53 ppm. iucr.orgnih.govmdpi.com

Table 1: Typical NMR Spectroscopic Data for this compound and Related Structures

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Phenyl Protons (C₆H₅)7.20 - 7.40 (m)126.0 - 143.0
Methine Proton (N-CH-Ph)4.80 - 5.10 (m)50.0 - 55.0
Ethyl Methyl Protons (CH-CH₃)~1.50 (d)~22.0
Carbamate Methyl Protons (O-CH₃)3.60 - 3.70 (s)52.0 - 53.0
Amide Proton (NH)5.00 - 5.70 (br s or d)N/A
Carbonyl Carbon (C=O)N/A155.0 - 157.0

Note: Data are compiled and generalized from studies on closely related carbamate structures. iucr.orgnih.govmdpi.com Chemical shifts are dependent on the solvent and spectrometer frequency.

The carbamate C-N bond possesses a significant partial double-bond character, which restricts free rotation at room temperature. This phenomenon gives rise to the existence of geometric isomers known as rotamers, specifically the syn and anti conformations, which can often be observed as separate sets of signals in the NMR spectrum at low temperatures. nd.edund.edu

Dynamic NMR (DNMR) experiments, particularly variable-temperature (VT) studies, are employed to investigate this rotational barrier. By recording spectra at different temperatures, one can observe the broadening and eventual coalescence of the signals corresponding to the two rotamers as the temperature increases. researchgate.net This occurs because the rate of interconversion between the syn and anti forms becomes fast on the NMR timescale. Analysis of the coalescence temperature and the chemical shift difference between the rotamer signals allows for the calculation of the free energy of activation (ΔG‡) for the C-N bond rotation. researchgate.net

For N-phenylcarbamates, the equilibrium often favors the anti rotamer. nd.edu The rotameric equilibrium can be influenced by factors such as solvent polarity and the presence of hydrogen-bonding agents, which may preferentially stabilize one conformation over the other. nd.edu In some cases, the rotational barrier may be low enough that distinct rotamers are not resolved even at temperatures accessible by standard NMR instruments. nd.edu

NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of the synthesis of this compound in real-time. researchgate.netbeilstein-journals.org By setting up the reaction directly in an NMR tube or using a flow-NMR setup, the consumption of starting materials and the formation of the product can be quantified by integrating their characteristic signals over time. doi.orgnih.gov This allows for the determination of reaction kinetics, optimization of reaction conditions (e.g., temperature, catalyst loading), and assessment of final conversion.

Furthermore, in situ NMR monitoring can be crucial for detecting and identifying transient intermediates that may not be isolable. For instance, in syntheses involving isocyanates and alcohols, key intermediates like allophanates can be formed from the reaction of the initial carbamate product with excess isocyanate. rsc.org The appearance and subsequent disappearance of unique NMR signals corresponding to such intermediates can provide invaluable mechanistic insight into the reaction pathway. mdpi.comrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peaks for this compound include:

N-H Stretching: A moderate to sharp band appearing in the region of 3300–3400 cm⁻¹. This band is indicative of the secondary amine N-H bond in the carbamate linkage. rsc.orgrsc.org

C-H Stretching: Bands corresponding to aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are observed just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is found in the range of 1700–1730 cm⁻¹. This is a hallmark of the carbonyl group within the carbamate ester functionality and is one of the most intense peaks in the spectrum. rsc.orgrsc.org

N-H Bending: A band in the region of 1510-1550 cm⁻¹ is typically assigned to the in-plane bending vibration of the N-H bond.

C-O Stretching: The spectrum exhibits strong C-O stretching vibrations associated with the carbamate group (O=C-O and C-O-C) in the 1200–1300 cm⁻¹ region. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3400Medium, Sharp
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium
Carbonyl (C=O) Stretch1700 - 1730Strong, Sharp
N-H Bend1510 - 1550Medium
C-O Stretch1200 - 1300Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. In electron impact (EI) ionization, the spectrum would show a molecular ion peak (M⁺·) corresponding to the exact mass of the molecule (C₁₀H₁₃NO₂ = 179.22 g/mol ).

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this compound are expected to involve cleavages at the bonds adjacent to the nitrogen and carbonyl group (alpha-cleavage). libretexts.orgyoutube.com Expected characteristic fragment ions include:

Benzylic Cleavage: The most favorable cleavage often occurs at the benzylic C-N bond, which is weakened by the stability of the resulting phenylethyl cation. This would produce a prominent peak at m/z 105, corresponding to the [C₈H₉]⁺ fragment. researchgate.net

Cleavage of the Carbamate Group: Fragmentation can also occur within the carbamate moiety, leading to ions corresponding to the loss of the methoxy (B1213986) group (·OCH₃) or the carbomethoxy group (·COOCH₃).

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the reviewed literature, analysis of the closely related compound Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate provides significant insight into the expected solid-state features. iucr.orgnih.govresearchgate.net

The analysis of this analogue reveals that the carbamate group is nearly planar, a consequence of the resonance between the nitrogen lone pair and the carbonyl group. The most significant intermolecular interaction governing the crystal packing is hydrogen bonding. Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction links molecules together, forming supramolecular chains or dimers running through the crystal lattice. iucr.orgnih.gov In the reported analogue, these chains are the primary organizing motif, with no significant π-π stacking interactions observed between the phenyl rings of adjacent molecules. iucr.orgnih.govresearchgate.net This hydrogen-bonding capability is a fundamental characteristic of the carbamate functional group and would be expected to dominate the crystal packing of this compound.

Determination of Molecular Geometry and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in this compound are elucidated through various analytical methods, primarily X-ray crystallography and computational modeling.

X-ray diffraction studies on single crystals of related carbamate derivatives provide precise measurements of bond lengths and angles, defining the molecule's geometry. For instance, in a closely related chiral compound, methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, the geometry of the carbamate group is well-defined, with specific bond lengths such as C2—N1 being 1.333 (3) Å and C10—O3 being 1.445 (3) Å. nih.gov The geometry of the carbamate group in this related molecule is virtually identical to that observed in methyl (1S-phenylethyl)carbamate, which notably crystallizes with four independent molecules in the asymmetric unit. nih.govresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by exploring the molecule's conformational landscape and energetic feasibility of different arrangements. nih.govmdpi.com These theoretical calculations can predict molecular structures, including bond distances and angles, which can then be compared with experimental results. nih.gov For example, computational analysis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, a similar carbamate, has been used to characterize its molecular structure and compare calculated chemical shifts with experimental NMR data. nih.gov

Table 1: Selected Crystallographic Data for a Related Carbamate Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.2497 (2)
b (Å)14.6254 (5)
c (Å)14.6254 (5)
Z4
Radiation typeMo Kα
Temperature (K)295

Data for Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate. researchgate.net

Analysis of Supramolecular Interactions (e.g., N—H⋯O Hydrogen Bonding, Crystal Packing)

In the crystal structure of the related methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, supramolecular chains are a dominant feature. nih.goviucr.org These chains are formed through intermolecular N—H⋯O hydrogen bonds between the amide (N-H) group of one molecule and the carbonyl oxygen (C=O) of the carboxylate group of a neighboring molecule. nih.goviucr.org This specific hydrogen bonding pattern leads to the formation of infinite chains extending along a particular crystallographic direction. nih.goviucr.org

Table 2: Hydrogen Bond Geometry for a Related Carbamate Derivative

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O4i0.88(3)2.05(3)2.924(3)173(3)

Symmetry code: (i) x+1, y, z. Data for Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate. nih.gov

Chromatographic Methods for Purity and Stereochemical Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers. High-performance liquid chromatography and silica (B1680970) gel chromatography are two of the most powerful and widely used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for impurity profiling and the separation of enantiomers. nih.gov The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. csfarmacie.cz

For impurity profiling, reversed-phase HPLC (RP-HPLC) is a common approach. It can effectively separate the main compound from related substances and degradation products, allowing for their identification and quantification. nih.gov Method development in HPLC involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to ensure accuracy, precision, and robustness. nih.gov

In the context of stereochemical determination, chiral HPLC is paramount. csfarmacie.czyakhak.org This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers, leading to their separation. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used and have shown broad applicability for the enantiomeric resolution of a variety of chiral compounds. yakhak.orgwindows.net The choice of the specific CSP and the mobile phase composition are critical factors for achieving successful enantioseparation. yakhak.org

Silica Gel Chromatography for Diastereomer Separation

Silica gel chromatography is a fundamental and widely used method for the purification and separation of organic compounds. mdpi.com While chiral HPLC is typically required for the separation of enantiomers, conventional silica gel chromatography can be highly effective for separating diastereomers. researchgate.netnih.gov Diastereomers have different physical properties, which allows for their separation on an achiral stationary phase like silica gel. nih.govnih.gov

The separation of diastereomers on silica gel is often achieved through column chromatography. rsc.org The choice of the solvent system (mobile phase) is critical for achieving good separation. researchgate.net By carefully selecting the polarity of the mobile phase, the differential adsorption of the diastereomers to the silica gel can be exploited to effect their separation. mdpi.com Thin-layer chromatography (TLC) on silica gel is also a valuable tool for monitoring the progress of a separation and for quickly assessing the purity of fractions collected from column chromatography. rsc.org In some cases, diastereomeric derivatives of a racemic compound can be synthesized to facilitate separation on silica gel, after which the chiral auxiliary can be removed to yield the pure enantiomers. nih.gov

Computational and Theoretical Studies on Methyl N 1 Phenylethyl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of carbamate (B1207046) systems. For derivatives of Methyl N-(1-phenylethyl)carbamate, DFT calculations have been instrumental in understanding the intricacies of their formation and stability.

DFT calculations have been employed to elucidate the reaction pathways for the formation of compounds structurally related to this compound. A notable study on the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, a hydroxylated analog, via a Palladium-catalyzed reaction between (R)-(-)-2-phenylglycinol and methyl chloroformate, reveals key energetic details. The research indicates that the direct, uncatalyzed reaction is not spontaneous, with a calculated interaction energy of -3.7 kcal/mol. nih.gov This necessitates the use of a catalyst to facilitate the reaction.

The study identified Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as an effective homogeneous catalyst. nih.gov With the catalyst, the interaction energy between the reactants is -10.4 kcal/mol. nih.gov Two primary reaction pathways were proposed and evaluated, demonstrating the energetic feasibility of the catalyzed synthesis.

Below is a table summarizing the energetic feasibility of the catalyzed reaction pathways for the formation of the related compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate.

Reaction PathwayNet Energy (kcal/mol)Feasibility
Uncatalyzed Reaction-3.7Not Spontaneous
Catalyzed Pathway 1-84.7Favorable
Catalyzed Pathway 2-238.7 (Total with regeneration)Highly Favorable

Data sourced from a computational study on (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. nih.gov

The determination of transition states and their corresponding activation energies is fundamental to understanding the kinetics of a chemical reaction. For carbamate formation, DFT calculations can map the energy profile from reactants to products, identifying the high-energy transition state structures.

The potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of the positions of its atoms. Analysis of the PES allows for the identification of stable intermediates, transition states, and the minimum energy reaction paths.

Elucidation of Catalytic Mechanisms and Catalyst Optimization

Computational studies have significantly advanced the understanding of catalytic processes for carbamate synthesis. For instance, the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, a related compound, through a Pd(PPh₃)₄-catalyzed reaction has been investigated using DFT calculations. dntb.gov.uamdpi.comnih.gov These studies have revealed that the direct reaction between the starting materials is not spontaneous and requires a catalyst to proceed efficiently. dntb.gov.uamdpi.comnih.gov

The catalytic cycle proposed based on computational modeling involves several key steps:

Ligand Dissociation: The catalyst, Pd(PPh₃)₄, first undergoes ligand dissociation.

Intermediate Formation: This is followed by the formation of various reaction intermediates. dntb.gov.uamdpi.comnih.gov

Dehydrogenation and Chlorine Elimination: The catalyst plays a crucial role in facilitating these key transformations. dntb.gov.uamdpi.comnih.gov

Hydrogenation: The final step involves hydrogenation to form the carbamate product. mdpi.com

These computational insights are vital for catalyst optimization. By understanding the role of the catalyst in stabilizing intermediates and lowering activation barriers, researchers can rationally design more efficient catalysts. dntb.gov.uamdpi.comnih.gov For example, modifications to the ligands or the use of alternative palladium-based catalysts have been suggested as potential avenues for improving reaction efficiency. dntb.gov.uamdpi.com In other research, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been shown to be effective and recyclable heterogeneous catalysts for the synthesis of Methyl N-phenyl carbamate. rsc.org

Computational Characterization of Reaction Intermediates and Products

A significant advantage of computational chemistry is its ability to characterize transient species like reaction intermediates that are often difficult to isolate and study experimentally. In the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, several intermediate species were proposed and their existence confirmed through molecular modeling. nih.gov

The interaction energies between various species in the reaction pathway have been calculated to understand the spontaneity of different steps. For example, the interaction between an intermediate and methyl chloroformate leading to the formation of another key intermediate was found to be a spontaneous process with a significant negative interaction energy. nih.gov

The final product, Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, has also been characterized computationally and its molecular structure, including bond lengths and angles, has been determined. nih.gov These computational data are in good agreement with experimental data obtained from X-ray diffraction. nih.gov

Table 1: Calculated Interaction Energies in the Pd-Catalyzed Synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. mdpi.comnih.gov

Interacting SpeciesProductInteraction Energy (kcal/mol)
(R)-(-)-2-phenylglycinol + Methyl chloroformate--3.7
Compound (1) + Compound (2) with Pd(PPh₃)₄Carbamate (Compound (3))-10.4
Dehydrogenated Compound (1) + Pd(PPh₃)₂Compound (7)Spontaneous
Compound (7) + Compound (2)Intermediate (8)-55.2

This table showcases the calculated interaction energies for key steps in the proposed reaction pathway, highlighting the role of the catalyst in promoting the reaction.

Structure-Reactivity Relationship Studies

Computational studies are powerful in establishing structure-reactivity relationships, explaining how the electronic and steric properties of molecules influence their reactivity. In the context of carbamate synthesis, DFT calculations have shown that electronic factors around the nitrogen atom are crucial in modulating the strength of the C–N bond. mdpi.com

The partial charge distribution on the nitrogen atom, in conjunction with metal-catalyzed dehydrogenation, facilitates the efficient formation of the carbamate. mdpi.com Palladium catalysis, in particular, has been shown to enhance the electronic density on the nitrogen atom, thereby promoting its reactivity towards carbamate formation. mdpi.com

Furthermore, crystal structure analysis of compounds like 4-Methyl-N-(1-phenylethyl)-N'-(1-phenylethylidene) benzene (B151609) sulfonohydrazide, an intermediate in a related reaction, combined with DFT calculations of reaction mechanisms and energy barriers, has provided evidence for specific reaction pathways, such as carbene insertion. epa.gov

The geometry of the carbamate group itself has been a subject of computational interest. Studies on methyl (1S-phenylethyl)carbamate have shown that the geometry is virtually identical across different independent molecules in the asymmetric unit of its crystal structure. nih.gov

Research Applications of Methyl N 1 Phenylethyl Carbamate in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

Methyl N-(1-phenylethyl)carbamate and its derivatives serve as crucial building blocks in the synthesis of more complex organic and pharmaceutical molecules. The carbamate (B1207046) functional group within these compounds provides a stable and versatile platform for constructing larger molecular architectures.

Research has demonstrated that derivatives of this compound can be synthesized and utilized as intermediates. For instance, the compound Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate is a methyl carbamate derivative produced by reacting (R)-2-phenylglycinol with methyl chloroformate. nih.govresearchgate.netiucr.org This reaction highlights a pathway to functionalized carbamates that can be further elaborated. The synthesis itself can be catalyzed by various means, including heterogeneous catalysts like calcium hydroxide (B78521) or through homogeneous catalysis using transition metal complexes such as Pd(PPh₃)₄. researchgate.netiucr.orgmdpi.comnih.gov

The significance of such carbamates as intermediates is underscored by their role in creating compounds with potential applications in drug design, where the carbamate moiety can improve both pharmacokinetic and pharmacodynamic properties. nih.gov Furthermore, Methyl N-phenyl carbamate, a closely related compound, is recognized as an important intermediate for the environmentally conscious synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of polyurethanes. rsc.org

Computational studies have been employed to understand and optimize the synthesis of these intermediates. Density functional theory (DFT) calculations, for example, have been used to investigate the reaction pathway for the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, confirming the necessity of a catalyst to overcome energy barriers and achieve efficient synthesis. mdpi.comnih.gov

Application as an Analytical Reference Standard in Chemical Research

In chemical research and analysis, reference standards are materials of high purity and well-defined properties used for calibration, identification, and quantification of substances. While specific documentation for this compound as a commercially available certified reference standard is not prevalent, its class of compounds, carbamates, is frequently subject to analytical monitoring, necessitating such standards.

Many chemical suppliers provide a wide range of carbamate compounds as analytical standards for various applications, including environmental analysis and pharmaceutical research. sigmaaldrich.comfishersci.sesupelco.com.twhumeau.com For example, the EPA 531.1 method for analyzing carbamates in drinking water uses a multi-component solution of carbamate reference materials for high-performance liquid chromatography (HPLC) analysis. sigmaaldrich.com

The availability of compounds like Methyl N-phenylcarbamate from suppliers for research purposes, even if not as a certified standard, implies its use as a reference material in internal laboratory settings. sigmaaldrich.com Researchers may purchase such compounds to confirm product identity and purity in their own synthetic or analytical procedures. sigmaaldrich.com The use of such standards is critical for ensuring the accuracy and compliance of analytical results, often supported by institutions accredited to ISO 17034 and ISO 17025. fishersci.sesupelco.com.tw

Investigations into Enzymatic Interaction Mechanisms (e.g., Cholinesterase Inhibition Mechanisms, Protein-Ligand Interaction Research)

Carbamates are a well-established class of compounds known for their ability to inhibit cholinesterases, enzymes critical to the nervous system. This inhibitory action makes them a subject of intense research for therapeutic applications, such as in the treatment of myasthenia gravis, glaucoma, and Alzheimer's disease. nih.gov The carbamate functional group acts as a pharmacophore for this activity. nih.gov

While direct studies on this compound are limited, research on structurally similar analogs provides significant insight into potential enzymatic interactions. A key study investigated the stereoisomers of 5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate, an analog of the cholinesterase inhibitor cui xing ning. nih.gov The (R)(+) and (S)(-) isomers were synthesized and their inhibition of eel acetylcholinesterase (AChE) was evaluated. nih.gov

The study found that the inhibition potencies for both the (R) and (S) isomers were similar across a pH range of 6.0 to 9.0. nih.gov The results indicated that the protonated form of these inhibitors is the more potent species. nih.gov This research represents the first pH profile analysis using enantiomorphs of a cholinesterase inhibitor, providing valuable data on the structure-activity relationship of N-phenylethyl substituted carbamates. nih.gov

Molecular docking studies on other N,N-disubstituted carbamates suggest they may act as non-covalent inhibitors of both AChE and Butyrylcholinesterase (BChE), blocking the entrance to the enzyme's active site gorge. nih.gov

Below is a data table summarizing the inhibition constants for the studied stereoisomers.

Table 1: Eel Acetylcholinesterase Inhibition Data for N-(1-phenylethyl)carbamate Stereoisomers at pH 7.60
CompoundInhibition Constant (k_i) M⁻¹ min⁻¹Standard Deviation
(R)(+)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate7.38 x 10³398
(S)(-)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate6.67 x 10³355

Utilization in Polymer and Material Science Research (e.g., Carbamate-based Resins)

The carbamate group is a fundamental component in polymer and material science, most notably in the production of polyurethanes. Methyl carbamate, a parent compound to this compound, is an important intermediate in the manufacturing of carbamate-based resins that have applications in the textile and polymer industries. nih.govresearchgate.net

The presence of the carbamate functional group allows for the design of innovative polymer architectures that differ from traditional amino acid-based polymers, opening avenues for new materials. mdpi.com Research into the synthesis of carbamates is often driven by their potential as monomers or precursors for polymer synthesis. For example, Methyl N-phenyl carbamate is a key intermediate in greener, phosgene-free routes to produce isocyanates like MDI, which are the foundational monomers for a vast array of polyurethane materials. rsc.org

While direct research citing this compound in specific polymer applications is not widely published, its structural features are representative of the types of molecules that are of interest in material science. The synthesis of related chiral carbamates and the study of their crystal structures and intermolecular interactions, such as hydrogen bonding, provide fundamental knowledge that is applicable to the design of new polymers with controlled supramolecular structures. nih.govresearchgate.netiucr.org

Q & A

Basic: What are the recommended methods for synthesizing Methyl N-(1-phenylethyl)carbamate in laboratory settings?

The synthesis of this compound can be optimized using heterogeneous catalysis. A validated approach involves employing Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, which enhance reaction efficiency by providing tunable acid-base sites. For instance, Puertolas et al. demonstrated that such catalysts achieve high yields (up to 90%) under mild conditions (120–150°C, 2–4 hours) via a one-pot reaction between methanol and urea derivatives . Alternatively, CO2 valorization methods offer a sustainable route, where CO2, methanol, and amines are reacted under high-pressure conditions (5–10 MPa) using CeO2-based catalysts, achieving >80% selectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying characteristic peaks for the carbamate group (e.g., carbonyl at ~155 ppm in ¹³C NMR) and aromatic protons .
  • Infrared Spectroscopy (IR) : Stretching vibrations for N-H (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups.
  • X-ray Crystallography : For crystalline samples, SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with <0.01 Å precision .

Advanced: How can researchers optimize heterogeneous catalysts for the sustainable synthesis of this compound from CO2 and methanol?

Catalyst optimization requires:

  • Tailoring Acid-Base Properties : CeO2-ZnO composites with balanced Lewis acid/base sites improve CO2 activation and methanol dehydrogenation. Zhao et al. achieved 85% yield by tuning Ce/Zn ratios to enhance intermediate stabilization .
  • Operando Spectroscopy : Monitor active sites via in-situ DRIFTS or XAS to identify deactivation mechanisms (e.g., coke formation).
  • Reactor Design : Fixed-bed reactors with controlled humidity (≤5% H2O) prevent catalyst leaching .

Advanced: What computational approaches are employed to model the reaction mechanisms of carbamate formation involving this compound?

Density Functional Theory (DFT) simulations map energy profiles for key steps:

  • Methanol Dehydrogenation : Adsorption energies of CH3OH on metal oxides (e.g., CeO2(111)) are calculated to identify active sites .
  • Nucleophilic Attack : Transition-state modeling of carbamate formation from isocyanate intermediates reveals steric and electronic barriers. For example, Fukaya et al. used DFT to show that Ce³⁺ sites lower activation energy by 15–20 kJ/mol compared to Al³⁺ .

Advanced: How should discrepancies in catalytic activity data for this compound synthesis be analyzed?

Contradictions often arise from:

  • Catalyst Synthesis Variability : Differences in calcination temperature (e.g., 450°C vs. 600°C) alter crystallinity and active site density. Compare BET surface area and XRD patterns to standardize characterization .
  • Reaction Conditions : Apparent activity drops at >150°C may reflect thermal degradation; use TGA-MS to confirm compound stability.
  • Data Normalization : Report turnover frequencies (TOF) instead of yields to account for catalyst loading differences. Puertolas et al. resolved inconsistencies by correlating TOF with acid-site density via NH3-TPD .

Advanced: What strategies are effective for resolving stereochemical ambiguities in this compound derivatives?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention time differences ≥2 minutes indicate resolution .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to assign absolute configurations. For cyclopropane-containing analogs, VCD reliably distinguishes diastereomers with >95% confidence .

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